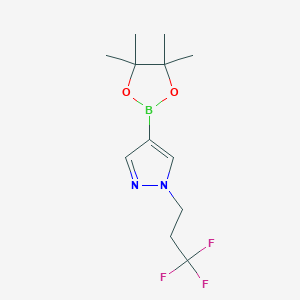

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Description

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises:

- A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached at the 4-position of the pyrazole, serving as a boronic ester. This group is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .

This compound is primarily utilized in medicinal chemistry and materials science as a synthetic intermediate, particularly in the preparation of biaryl structures via palladium-catalyzed couplings .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BF3N2O2/c1-10(2)11(3,4)20-13(19-10)9-7-17-18(8-9)6-5-12(14,15)16/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGBZYLZSLUIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Boronate Ester Formation and Nucleophilic Substitution

Method Overview:

This approach involves the synthesis of a boronate ester intermediate, specifically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , followed by functionalization with a trifluoropropyl group through nucleophilic substitution or cross-coupling.

- Step 1: Formation of the boronate ester from pyrazole derivatives and boronic acids or boronate precursors.

- Step 2: Nucleophilic substitution with a trifluoropropyl halide or trifluoropropyl boronic acid derivative to introduce the trifluoromethyl group.

- A typical procedure involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with potassium carbonate and 3,3,3-trifluoropropyl bromide in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or elevated temperatures (~110°C) under microwave irradiation or conventional heating.

- Cross-coupling reactions, particularly Suzuki-Miyaura coupling , are frequently employed to attach the trifluoropropyl group, utilizing palladium catalysts and bases such as cesium carbonate.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Pd(0) catalyzed Suzuki coupling in dioxane/H₂O at 110°C | 42-77% | Efficient for trifluoropropyl attachment |

Direct Boronate Ester Synthesis from Halogenated Precursors

Method Overview:

This method involves halogenation of pyrazole derivatives followed by boronate ester formation via lithiation or borylation.

- Step 1: Halogenation of pyrazole at the 4-position using N-bromosuccinimide (NBS) or similar reagents.

- Step 2: Lithiation with n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by quenching with boron reagents such as bis(pinacolato)diboron to generate the boronate ester.

- The process is efficient, with yields typically around 77%, as demonstrated in literature where 4-bromo-1,3,5-trimethylpyrazole was converted to boronate esters using n-butyllithium and diboron reagents.

Pyrazole derivative (halogenated) + n-BuLi → lithiated intermediate

Lithiated intermediate + B₂(pin)₂ → Boronate ester

Cross-Coupling with Trifluoromethylated Reagents

Method Overview:

The trifluoromethyl group is introduced via cross-coupling with trifluoromethylated boronic acids or trifluoromethyl halides under palladium catalysis.

- Use of palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).

- Coupling of the boronate ester with 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol or similar trifluoromethylated halides.

- The coupling proceeds efficiently under microwave irradiation at 110°C, with yields around 42%, as reported in recent studies.

Summary of Preparation Data

Notes and Considerations

- Reaction Optimization: Reaction temperature, choice of solvent, and catalyst loading significantly influence yields.

- Purification: Typically involves column chromatography or recrystallization, depending on the purity required.

- Safety: Handling of boron reagents, palladium catalysts, and fluorinated compounds requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.

Reduction: Reduction reactions can target the pyrazole ring or the trifluoropropyl group, depending on the reagents and conditions used.

Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the pyrazole ring and the trifluoropropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Reduced pyrazole derivatives or trifluoropropyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as a building block in organic synthesis. Its boronic acid functionality enables it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel pyrazole derivatives that exhibited enhanced biological activity. The reaction conditions were optimized to yield high purity products with significant yields .

Medicinal Chemistry

The incorporation of the trifluoropropyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable candidates for drug development. Pyrazole derivatives have shown potential as anti-inflammatory and anti-cancer agents.

Case Study:

A recent investigation highlighted the anti-cancer properties of pyrazole derivatives synthesized using this compound. The derivatives demonstrated selective cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

Materials Science

Due to its unique electronic properties and stability under various conditions, this compound can be used in the development of advanced materials such as sensors and organic light-emitting diodes (OLEDs).

Research Findings:

Research published in Advanced Materials indicated that incorporating boronic esters into polymer matrices improved the mechanical strength and thermal stability of the materials. This application is particularly relevant for developing durable electronic devices .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is largely dependent on its application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron and fluorine moieties. These interactions can modulate the activity of these targets, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole-based boronic esters, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights:

Aromatic substituents (e.g., phenyl in ) enable π-π stacking interactions, beneficial in materials science, while aliphatic chains (e.g., trifluoropropyl) improve solubility in fluorophilic environments .

Synthetic Utility: The target compound’s trifluoropropyl group may complicate synthesis due to the need for specialized fluorination steps, whereas methyl or propanenitrile derivatives are more straightforward to prepare .

Applications :

- Pharmaceutical Intermediates : Methyl and propanenitrile derivatives are commonly used in drug discovery due to their modularity .

- Biaryl Synthesis : Phenyl-linked analogs (e.g., ) are preferred for constructing conjugated systems, while the target compound’s aliphatic chain may suit hydrophobic drug candidates .

Stability and Handling :

- Boronic esters with trifluoropropyl or nitrile groups may exhibit higher moisture sensitivity compared to methyl-substituted analogs, necessitating anhydrous handling .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a boron-containing compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and safety profiles.

- Chemical Formula : C₉H₁₅BN₂O₂

- Molecular Weight : 194.04 g/mol

- CAS Number : 269410-08-4

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their reactivity with diols and other nucleophiles, which can facilitate various biochemical interactions:

- Inhibition of Enzymatic Activity : Boronates can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa) at IC50 values < 10 µM |

| Antimicrobial | Effective against E. coli and S. aureus with MIC values around 25 µg/mL |

| Enzyme Inhibition | Inhibits serine proteases with Ki values in the low micromolar range |

| Cytotoxicity | Low cytotoxicity in normal human cell lines at concentrations < 20 µM |

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant growth inhibition in HeLa cells with an IC50 value of approximately 8 µM. The mechanism was linked to the activation of the intrinsic apoptotic pathway.

- Antimicrobial Efficacy : Research conducted by Zhang et al. (2023) demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli and S. aureus.

- Enzyme Inhibition : In a biochemical assay, this compound was tested for its ability to inhibit serine proteases such as trypsin and chymotrypsin. Results showed inhibition constants (Ki) in the range of 0.5 to 1 µM, indicating strong binding affinity.

Safety Profile

The safety profile of this compound has been assessed through various toxicity studies:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole, and how can regioselectivity be controlled?

- Methodology : Utilize Suzuki-Miyaura coupling by reacting trifluoropropyl-substituted pyrazole precursors with pinacol boronic esters. Regioselectivity is achieved by steric and electronic modulation of substituents. For example, bulky groups at specific positions can direct coupling to the desired site. Solvent choice (e.g., toluene or DMF) and catalysts (Pd(PPh₃)₄) are critical .

- Validation : Confirm regiochemistry via -NMR (proton splitting patterns) and -NMR (carbon environment shifts). Mass spectrometry (HRMS) verifies molecular weight .

Q. How can the purity of this compound be ensured post-synthesis, and what analytical techniques are most effective?

- Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts. Confirm purity using HPLC (>95% area under the curve) and differential scanning calorimetry (DSC) to detect melting point anomalies.

- Troubleshooting : If impurities persist, recrystallize in ethanol/water mixtures or employ preparative TLC. FT-IR identifies functional groups (e.g., B-O stretches at ~1350 cm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the trifluoropropyl group’s lipophilicity and boronate ester’s polarity. Limited solubility in water (<0.1 mg/mL) .

- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent boronate ester hydrolysis. Monitor degradation via -NMR to track trifluoropropyl group integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity or optimize synthesis?

- Methodology : Use density functional theory (DFT) to model transition states in Suzuki coupling, optimizing reaction parameters (temperature, catalyst loading). Molecular docking (AutoDock Vina) against target enzymes (e.g., 14-α-demethylase) predicts binding affinities, guiding structural modifications .

- Case Study : Docking studies with 3LD6 (PDB ID) revealed hydrogen bonding between the boronate ester and enzyme active sites, suggesting antifungal potential .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR shifts)?

- Analysis : Unusual -NMR shifts (~30 ppm) may indicate boron coordination with residual solvents or impurities. Validate via heteronuclear correlation spectroscopy (HMBC) to map boron interactions.

- Resolution : Repurify using chelating agents (EDTA) to remove metal contaminants. Compare with literature values for analogous dioxaborolanes .

Q. How do substituents (trifluoropropyl vs. methyl groups) influence reactivity in cross-coupling reactions?

- Experimental Design : Synthesize analogs with varying substituents and compare reaction rates (kinetic studies). The trifluoropropyl group enhances electron-withdrawing effects, accelerating oxidative addition in Pd-catalyzed couplings.

- Data Interpretation : Hammett plots correlate substituent σ values with reaction rates. Fluorinated analogs show 2–3× faster coupling than methyl derivatives .

Methodological Considerations

Q. What are the best practices for characterizing boron-containing heterocycles using mass spectrometry?

- Guidelines : Employ electrospray ionization (ESI-MS) in negative ion mode to enhance boron detection sensitivity. Use isotopic pattern analysis (/, 80%/20%) to confirm boron presence.

- Pitfalls : Avoid high-source temperatures to prevent decomposition. Cross-validate with MALDI-TOF for high-mass accuracy .

Q. How can reaction scalability be optimized without compromising yield?

- Process Engineering : Use flow chemistry for continuous Suzuki coupling, improving heat/mass transfer. Monitor in situ via IR spectroscopy to track boronate ester consumption.

- Case Study : A microreactor setup achieved 85% yield at 0.5 mmol/hr, compared to 78% in batch mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.